molecular formula C11H15NO2 B181538 4-(Diethylamino)benzoic acid CAS No. 5429-28-7

4-(Diethylamino)benzoic acid

Cat. No.: B181538
CAS No.: 5429-28-7
M. Wt: 193.24 g/mol
InChI Key: LNYTUARMNSFFBE-UHFFFAOYSA-N
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Description

4-(Diethylamino)benzoic acid is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the para position of the benzene ring is substituted with a diethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with diethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of solid acid catalysts can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 4-(Diethylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

4-(Diethylamino)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethylamino)benzoic acid involves its interaction with specific molecular targets. The diethylamino group enhances its ability to interact with biological membranes and proteins. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

    4-(Dimethylamino)benzoic acid: Similar structure but with dimethyl groups instead of diethyl groups.

    Ethyl 4-aminobenzoate: An ester derivative of 4-aminobenzoic acid.

    4-Methoxybenzoic acid: Contains a methoxy group instead of a diethylamino group.

Uniqueness: 4-(Diethylamino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity compared to similar compounds .

Properties

IUPAC Name

4-(diethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-12(4-2)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYTUARMNSFFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063877
Record name Benzoic acid, 4-(diethylamino)-
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5429-28-7
Record name 4-(Diethylamino)benzoic acid
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Record name Benzoic acid, 4-(diethylamino)-
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Record name 4-(Diethylamino)benzoic acid
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Record name Benzoic acid, 4-(diethylamino)-
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Record name Benzoic acid, 4-(diethylamino)-
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Record name 4-(diethylamino)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the coordination chemistry observed in these organotin(IV) complexes?

A: The research highlights the diverse coordination modes of 4-(diethylamino)benzoic acid with organotin(IV) ions. The carboxylate group of the acid acts as a bridge, leading to different structural motifs. For example, complex 2, {4-[N(C2H5)2]C6H4COO}2(C4H9)2Sn, exhibits a six-coordinated tin atom, while complex 4, 4-[N(C2H5)2]C6H4COO(C6H5)3Sn, shows a four-coordinated tin center [, ]. This variability in coordination geometry can significantly influence the complexes' biological activity and material properties.

Q2: How does the structure of these organotin(IV) complexes relate to their antibacterial activity?

A: The study on the in vitro antibacterial activity revealed that the diorganotin(IV) complex with methyl groups (complex 1, {4-[N(C2H5)2]C6H4COO}2(CH3)2Sn) displayed activity against all five tested bacterial strains. In contrast, complexes 2-4, bearing butyl or phenyl groups, showed limited or no activity []. This suggests that the nature of the organic groups attached to the tin atom plays a crucial role in determining the antibacterial potency of these complexes. Further research is needed to elucidate the specific mechanism of action and structure-activity relationships.

Q3: What analytical techniques were crucial in characterizing these novel compounds?

A: A combination of techniques was employed to characterize the synthesized this compound derivatives and their organotin(IV) complexes. Elemental analysis (C, H, N, and Sn) confirmed the elemental composition of the synthesized compounds [, ]. Infrared (FTIR) spectroscopy provided insights into the coordination mode of the carboxylate group, while nuclear magnetic resonance (1H, 13C, and 119Sn NMR) spectroscopy helped elucidate the structure and solution-state behavior of the complexes [, ]. These complementary techniques provide a comprehensive understanding of the chemical structure and properties of the synthesized compounds.

Q4: What future research directions are suggested by the findings on the cytotoxicity of these complexes?

A: The study revealed that the triorganotin(IV) complex (complex 4) exhibited significant cytotoxicity against human liver carcinoma cells (HepG2) compared to the diorganotin(IV) complexes []. This finding warrants further investigation into the potential anticancer activity of these organotin(IV) complexes. Future studies could focus on evaluating the in vitro and in vivo efficacy of these compounds against a broader range of cancer cell lines and exploring their mechanisms of action.

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